

Kinase Selectivity Profiling of SAR-20347: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of kinase selectivity profiling for the investigational compound **SAR-20347** against other prominent Janus kinase (JAK) inhibitors. Detailed experimental protocols and comparative data are presented to assist researchers in evaluating the selectivity and potential off-target effects of this molecule.

Introduction to SAR-20347 and the JAK Family

SAR-20347 is a potent small molecule inhibitor targeting the Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are crucial mediators of cytokine signaling through the JAK-STAT pathway, playing a pivotal role in immune responses and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making JAK inhibitors a significant area of therapeutic research. **SAR-20347** has demonstrated potent inhibition of TYK2, JAK1, JAK2, and JAK3.[1][2] Understanding the selectivity profile of **SAR-20347** across the human kinome is essential for predicting its therapeutic efficacy and potential side effects.

Comparative Kinase Selectivity of SAR-20347 and Competitors

To provide a clear comparison, this section presents the inhibitory activity (IC50) of **SAR-20347** and other well-characterized JAK inhibitors against the four JAK family members. Furthermore,



a representative broad kinase panel screening is included to illustrate how the selectivity of these compounds can be assessed across the wider human kinome.

Potency Against the Janus Kinase Family

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of **SAR-20347** and selected competitor compounds against the four JAK family members. Lower IC50 values indicate higher potency.

Compound	TYK2 IC50 (nM)	JAK1 IC50 (nM)	JAK2 IC50 (nM)	JAK3 IC50 (nM)
SAR-20347	0.6[1][2]	23[1][2]	26[1][2]	41[1][2]
Tofacitinib	78	1.7 - 3.7	1.8 - 4.1	0.75 - 1.6
Baricitinib	61	~5.9	~5.7	>400
Upadacitinib	4,700	43	120	2,300
Deucravacitinib	Highly Selective	>1000	>1000	>1000

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from multiple sources for comparative purposes.

Broad Kinase Panel Selectivity (Kinome Scan)

A comprehensive understanding of a kinase inhibitor's selectivity requires screening against a broad panel of kinases. The following table provides a representative example of kinome scan data for the JAK inhibitor Baricitinib, as available from the LINCS database. This format, typically reporting the percentage of kinase activity remaining in the presence of the inhibitor at a fixed concentration (e.g., $10~\mu\text{M}$), is a standard approach for initial large-scale selectivity profiling. While the specific kinome scan data for **SAR-20347** is not publicly available, this example illustrates the expected output of such an experiment.

Representative Kinome Scan Data for Baricitinib (10 µM)



Kinase Target	Percent of Control (%)	
JAK1	<10	
JAK2	<10	
TYK2	<20	
AAK1	<10	
BIKE	<10	
GAK	<15	
STK16	<20	
(data for over 400 kinases)		

Source: LINCS Data Portal, Dataset LDG-1211: LDS-1217.[1] "Percent of control" indicates the percentage of kinase binding to an immobilized ligand in the presence of the test compound compared to a DMSO control. A lower percentage signifies stronger inhibition.

Experimental Protocols for Kinase Selectivity Profiling

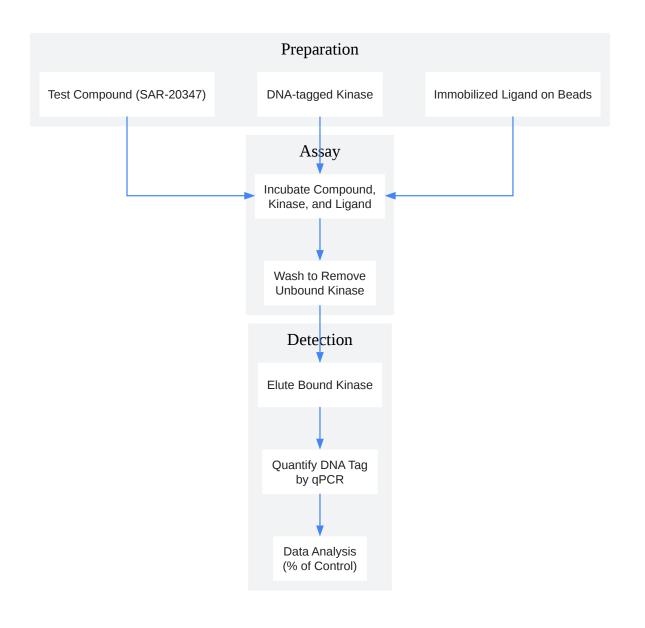
A variety of biochemical assays can be employed to determine the selectivity of a kinase inhibitor. Below are detailed protocols for three commonly used methods.

KINOMEscan™ Competition Binding Assay

This assay measures the binding of a compound to a large panel of kinases. It is an ATP-independent method that provides a thermodynamic measure of binding affinity (Kd).

Experimental Workflow:





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KINOMEscan™ Experimental Workflow

Protocol:

- Compound Preparation: Prepare a stock solution of SAR-20347 in 100% DMSO.
- Assay Plate Preparation: Serially dilute the compound stock to the desired concentrations.



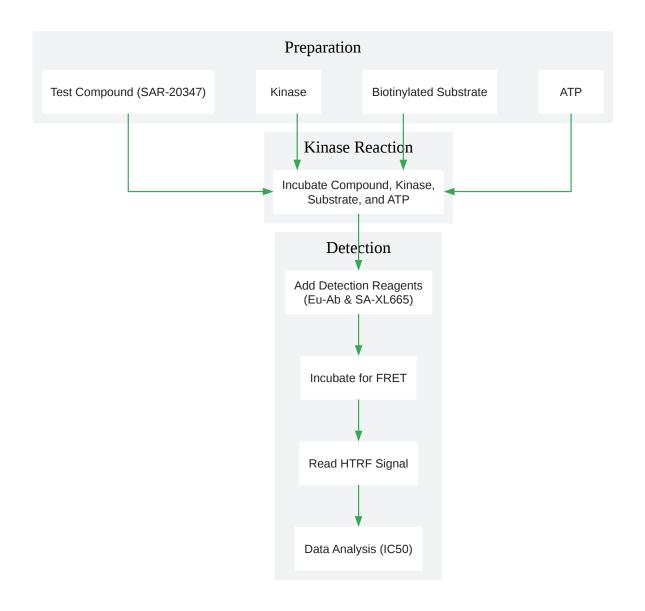
- Binding Reaction: In each well of a multi-well plate, combine the test compound, a specific DNA-tagged kinase from the panel, and beads coated with an immobilized, active-site directed ligand.
- Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
- Washing: Wash the beads to remove unbound kinase.
- Elution: Elute the bound kinase from the beads.
- Quantification: Quantify the amount of eluted kinase by measuring the amount of its DNA tag using quantitative PCR (qPCR).
- Data Analysis: The amount of kinase recovered is compared to a DMSO control to determine the percentage of inhibition.

Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

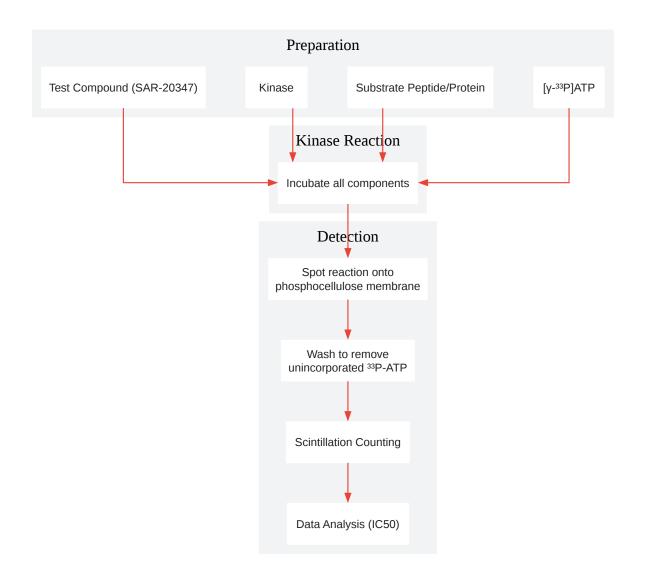
HTRF® is a fluorescence-based assay that measures the phosphorylation of a substrate by a kinase. It is a robust and sensitive method suitable for high-throughput screening.

Experimental Workflow:

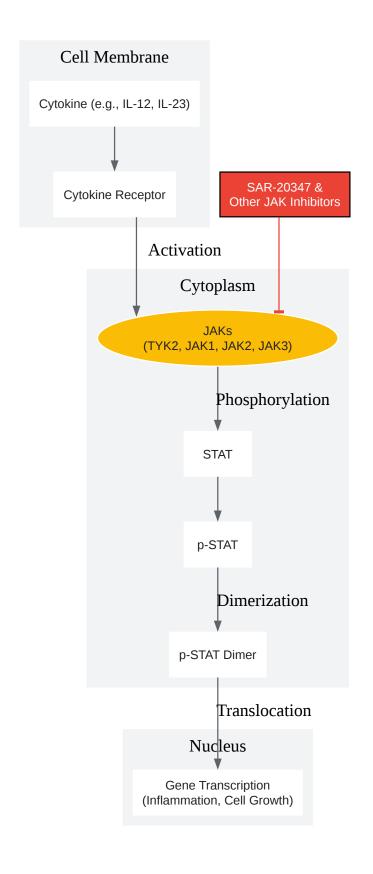












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